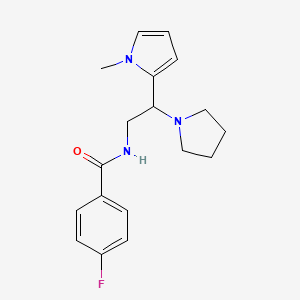

4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O/c1-21-10-4-5-16(21)17(22-11-2-3-12-22)13-20-18(23)14-6-8-15(19)9-7-14/h4-10,17H,2-3,11-13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCFOSFSDICXAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)F)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Pyrrole Intermediate: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Pyrrolidine Group: The pyrrolidine moiety can be introduced via reductive amination or nucleophilic substitution reactions.

Fluorination of the Benzene Ring: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor.

Amide Bond Formation: The final step involves coupling the fluorinated benzene derivative with the pyrrole-pyrrolidine intermediate using amide bond-forming reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or pyrrolidine rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can occur at the carbonyl group of the amide, potentially converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine under appropriate conditions.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H2O2)

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Oxidized derivatives of the pyrrole or pyrrolidine rings.

Reduction: Amines derived from the reduction of the amide group.

Substitution: Substituted benzene derivatives where the fluorine atom is replaced by other nucleophiles.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to proteins, enzymes, or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the pyrrole and pyrrolidine groups may contribute to the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related benzamides, sulfonamides, and derivatives with heterocyclic modifications. Key differences lie in substituents, linkage types (amide vs. sulfonamide), and side-chain complexity, which influence physicochemical properties and biological interactions.

Table 1: Comparative Analysis of Structural Analogs

Key Differences and Implications

Sulfonamide vs. Benzamide: The sulfonamide analog (CAS 1049417-56-2) exhibits higher acidity and altered solubility, which may influence bioavailability and metabolic stability .

Heterocyclic Modifications :

- The pyridazine -containing analog (CAS 957508-11-1) introduces a planar heterocycle, likely enhancing π-π stacking interactions with aromatic residues in enzymes or receptors .

- Thiazole-pyrimidine systems (e.g., FM9) are associated with kinase inhibition due to their ability to occupy ATP-binding pockets .

In contrast, rigidified side chains (e.g., in FM9) may improve selectivity but reduce adaptability .

Biological Activity

4-Fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a complex organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a fluorine atom, a pyrrole ring, and a benzamide moiety, which contribute to its unique properties. The synthesis typically involves multiple steps:

- Formation of Pyrrole Intermediate : Using the Paal-Knorr synthesis method.

- Introduction of the Pyrrolidine Group : Via reductive amination or nucleophilic substitution.

- Fluorination : Achieved through electrophilic fluorination reagents like Selectfluor.

- Amide Bond Formation : Coupling the fluorinated benzene derivative with the pyrrole-pyrrolidine intermediate using reagents such as EDCI or HATU.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's stability and binding affinity, making it a promising candidate for further research in drug development.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological effects:

- Anti-inflammatory Activity : Potentially modulating pathways related to inflammation.

- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .

- Enzyme Inhibition : Shown to interact with various enzymes, leading to altered metabolic pathways .

Case Studies and Research Findings

Recent studies have evaluated the efficacy of similar compounds in various biological contexts:

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound can effectively inhibit specific kinase activities associated with cancer progression. For instance, compounds similar to this compound have shown IC50 values in the low nanomolar range against target kinases, indicating potent biological activity .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of these compounds. Notably, studies suggest that modifications in molecular structure can lead to enhanced metabolic stability and reduced toxicity profiles compared to traditional chemotherapeutics .

Q & A

Q. What are the key synthetic routes for 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, and what analytical techniques confirm its structure?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine derivative. A common approach includes:

- Step 1: Reacting a fluorobenzoyl chloride with a pre-synthesized amine intermediate containing the pyrrolidine and methylpyrrole moieties under Schotten-Baumann conditions.

- Step 2: Purification via column chromatography, followed by recrystallization.

Characterization Techniques:

- IR Spectroscopy: Identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) .

- NMR (¹H and ¹³C): Confirms proton environments (e.g., methylpyrrole protons at δ ~2.5 ppm) and carbon backbone .

- ESI-MS: Validates molecular weight (e.g., [M+H]⁺ peak matching calculated mass) .

Q. How do the functional groups in this compound influence its physicochemical properties and reactivity?

Methodological Answer:

- Fluorine Substituent: Enhances metabolic stability and lipophilicity, impacting bioavailability .

- Amide Group: Participates in hydrogen bonding, critical for target binding (e.g., enzyme active sites) .

- Pyrrolidine and Methylpyrrole: Introduce steric bulk and modulate solubility. Pyrrolidine’s basic nitrogen may facilitate salt formation for improved crystallinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution rates for pyrrolidine coupling .

- Catalysis: Employ coupling agents like HATU or DCC to improve amide bond formation efficiency .

- Temperature Control: Microwave-assisted synthesis at 150°C reduces reaction time from hours to minutes while maintaining yield .

- Workup Optimization: Sequential extraction with ethyl acetate and ammonium chloride removes unreacted starting materials .

Q. How can researchers resolve contradictions in bioactivity data across structural analogs?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis: Compare analogs (e.g., iodine derivatives) to identify critical substituents. For example, replacing fluorine with iodine in Org 13063 reduced 5-HT₁A receptor affinity (pKi 9.3 → 8.2) due to increased steric hindrance .

- Binding Assays: Use radioligand displacement studies (e.g., ³H-8-OH-DPAT for 5-HT₁A) to quantify affinity variations .

- Molecular Dynamics Simulations: Model ligand-receptor interactions to explain discrepancies (e.g., fluorine’s electrostatic vs. iodine’s steric effects) .

Q. What computational strategies are effective for predicting receptor-ligand interactions?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding poses in serotonin receptors. Focus on conserved residues (e.g., Asp116 in 5-HT₁A for ionic interactions) .

- Quantum Mechanics/Molecular Mechanics (QM/MM): Calculate binding energies of fluorine vs. trifluoromethyl derivatives to rationalize selectivity .

- Pharmacophore Modeling: Map essential features (e.g., hydrogen bond acceptors) using tools like LigandScout to guide analog design .

Q. How should researchers design SAR studies to explore this compound’s therapeutic potential?

Methodological Answer:

- Scaffold Modification: Synthesize derivatives with varied substituents (e.g., -CF₃, -CN) on the benzamide ring to assess impacts on potency .

- In Vitro Screening: Prioritize targets (e.g., kinases, GPCRs) using high-throughput assays (e.g., fluorescence polarization for binding affinity).

- Metabolic Profiling: Incubate compounds with liver microsomes to identify metabolic hotspots (e.g., methylpyrrole oxidation) .

- Data Integration: Use cheminformatics tools (e.g., KNIME) to correlate structural features with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.